Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-
Description
Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- is a substituted pyrimidine derivative characterized by a biphenyl core functionalized with heptyl and octyl alkyl chains. The biphenyl moiety enhances rigidity and planar aromatic interactions, while the long alkyl chains (heptyl at the 4' position and octyl at the 5-position of the pyrimidine ring) likely contribute to solubility in non-polar solvents and influence mesomorphic properties in liquid crystalline applications . Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. Substituted pyrimidines are widely studied for their biological activity, including roles in anticancer and antiviral therapies, as well as material science applications such as organic semiconductors .
Properties
IUPAC Name |
2-[4-(4-heptylphenyl)phenyl]-5-octylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2/c1-3-5-7-9-11-13-15-27-24-32-31(33-25-27)30-22-20-29(21-23-30)28-18-16-26(17-19-28)14-12-10-8-6-4-2/h16-25H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUFQNMHLMGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557046 | |
| Record name | 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117433-12-2 | |
| Record name | 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For the preparation of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl-, a multi-step synthetic route can be employed:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized by coupling reactions such as Suzuki or Negishi coupling, where a heptyl-substituted phenylboronic acid reacts with a halogenated phenyl compound.
Introduction of the Octyl Chain: The octyl chain can be introduced via Friedel-Crafts alkylation, where the biphenyl intermediate reacts with an octyl halide in the presence of a Lewis acid catalyst.
Cyclization to Form Pyrimidine Ring: The final step involves the cyclization of the substituted biphenyl intermediate with appropriate β-dicarbonyl compounds and amidines under controlled conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves scalable and efficient methods such as:
Catalytic Coupling Reactions: Utilizing palladium or copper catalysts for coupling reactions to form the biphenyl intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Green Chemistry Approaches: Using environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA or RNA: Intercalate between nucleic acid bases, disrupting the replication and transcription processes.
Inhibit Enzymes: Act as an inhibitor of enzymes involved in critical biological pathways, such as kinases or polymerases.
Modulate Receptor Activity: Interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
NSC 368390 (6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt)
- Structural Differences: NSC 368390 incorporates a quinolinecarboxylic acid group and a biphenyl system with fluorine substituents, unlike the alkyl-substituted biphenyl-pyrimidine structure of the target compound .
- Biological Activity: NSC 368390 inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to depletion of uridine and cytidine triphosphates and subsequent anticancer effects .
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one
- Structural Differences: This compound features a methylbenzoyl group and a methylphenyl substituent, creating a non-planar conformation due to steric hindrance. In contrast, the target compound’s long alkyl chains may promote planar biphenyl stacking .
- Bond Characteristics : The C–N bond lengths in this derivative (1.322–1.408 Å) indicate partial double-bond character, consistent with conjugation in the pyrimidine ring. Similar conjugation is expected in the target compound but modulated by alkyl substituents .
- Synthesis : Synthesized via reactions involving semicarbazones and furandiones, differing from the alkylation strategies likely used for the target compound .
4-Chloro-6-ethyl-5-fluoropyrimidine
- Structural Differences : Halogen substituents (Cl, F) dominate this derivative, contrasting with the alkyl and biphenyl groups of the target compound. Halogens increase electronegativity and reactivity, while alkyl chains enhance hydrophobicity .
- Applications : Halogenated pyrimidines are often intermediates in drug synthesis (e.g., antiviral agents), whereas the target compound’s applications may align with organic electronics or surfactants .
Comparative Data Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Synthesis Method |
|---|---|---|---|---|
| Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- | Biphenyl, heptyl, octyl | Not reported | Not reported | Likely alkylation of biphenyl |
| NSC 368390 | Biphenyl, fluorine, quinolinecarboxylic acid | 460.3 | Anticancer (DHODH inhibition) | Multi-step organic synthesis |
| 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one | Methylbenzoyl, methylphenyl | 359.4 | Not specified | Reaction with furandiones |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | Chlorine, fluorine, ethyl | 180.6 | Intermediate in drug synthesis | Halogenation of pyrimidine |
Key Research Findings
- Structural Impact on Function :
- Alkyl chains (heptyl/octyl) in the target compound may enhance thermal stability and mesophase behavior compared to halogenated analogs .
- Biphenyl systems in NSC 368390 and the target compound enable π-π stacking, but the absence of electron-withdrawing groups (e.g., F in NSC 368390) may reduce biochemical targeting efficacy in the latter .
- Synthetic Challenges :
- Long alkyl chains require precise control during synthesis to avoid side reactions, unlike halogenated pyrimidines, which are more straightforward to functionalize .
Biological Activity
Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- (CAS No. 117433-12-2) is a complex organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds featuring two nitrogen atoms in their six-membered ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
- Molecular Formula : C28H36N2
- Molecular Weight : 442.7 g/mol
- Structure : The compound features a biphenyl moiety substituted with heptyl and octyl chains, contributing to its unique biological properties.
Synthesis
The synthesis of Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- typically involves multi-step reactions:
- Formation of Biphenyl Intermediate : Achieved through coupling reactions such as Suzuki or Negishi coupling.
- Introduction of Octyl Chain : Utilized via Friedel-Crafts alkylation with an octyl halide in the presence of a Lewis acid catalyst.
The biological activity of this compound can be attributed to several mechanisms:
- DNA/RNA Interaction : The compound may intercalate between nucleic acid bases, disrupting replication and transcription.
- Enzyme Inhibition : It can inhibit enzymes involved in critical pathways, such as kinases or polymerases.
- Receptor Modulation : The compound interacts with cellular receptors, altering signal transduction pathways.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- can effectively inhibit bacterial growth and fungal infections.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrimidine compounds against various viral infections. Specifically, studies suggest that these compounds can disrupt viral replication processes by targeting viral proteins or interfering with host cell pathways.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties:
- A notable study demonstrated the cytotoxic effects of related compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) .
- The IC50 values indicated significant antiproliferative effects compared to standard treatments like cisplatin.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | More potent than cisplatin |
| Compound B | MCF-7 | 15 | Significant morphological changes |
Case Studies
- Cytotoxicity Assessment : A study utilizing the sulforhodamine B assay assessed the cytotoxicity of pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
- Mechanistic Insights : Another research effort focused on understanding how these compounds interact with DNA. Fluorescence assays revealed that they could displace ethidium bromide from ss-DNA, confirming their binding affinity .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-?
- Methodological Answer : Multi-step synthetic routes are typically employed, starting with the preparation of biphenyl precursors followed by pyrimidine ring formation. Key steps include:
- Biphenyl Synthesis : Suzuki-Miyaura coupling for 4'-heptyl[1,1'-biphenyl] intermediates, using palladium catalysts and aryl halides .
- Pyrimidine Formation : Cyclocondensation of amidines or thioureas with α,β-unsaturated ketones under reflux conditions. Solvents like ethanol or DMF and catalysts such as triethylamine are critical for yield optimization .
- Alkylation : Introduction of the octyl group at position 5 via nucleophilic substitution, often requiring phase-transfer catalysts .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming alkyl chain positions and biphenyl connectivity. Aromatic proton signals near δ 7.2–8.0 ppm indicate biphenyl moieties, while alkyl protons (heptyl/octyl) appear between δ 0.8–1.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula accuracy, particularly for distinguishing isomers with similar alkyl substitutions .
- X-ray Crystallography : For crystalline derivatives, this technique provides definitive bond-length and angle data, resolving ambiguities in regiochemistry .
Advanced Questions
Q. How do structural modifications (e.g., alkyl chain length, biphenyl substituents) influence biological activity?
- Methodological Answer :
- Alkyl Chain Impact : Longer chains (e.g., octyl vs. methyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility. For example, Compound B (with a chlorophenyl group) showed anticancer activity linked to its hydrophobic interactions .
- Biphenyl Substituents : Electron-withdrawing groups (e.g., fluoro) on biphenyl rings can increase binding affinity to hydrophobic enzyme pockets. Comparative studies of fluorinated vs. non-fluorinated analogs demonstrate ~30% higher inhibition in kinase assays .
- Data-Driven Optimization : Use QSAR models to predict bioactivity based on substituent electronic (Hammett σ) and steric (Taft Es) parameters .
Q. How can researchers address contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Assay Variability : Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and cell line specificity. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Batch Purity : Use HPLC (≥95% purity) to eliminate confounding effects from synthetic byproducts. Impurities as low as 2% can skew dose-response curves .
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., apoptosis markers) methods to confirm mechanism .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace ethanol with toluene for biphenyl coupling to reduce side reactions (e.g., oligomerization), improving yield from 60% to 85% .
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in Suzuki couplings; the latter may reduce palladium leaching and improve reproducibility .
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) to separate alkylated pyrimidine isomers, ensuring >99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
